N-Dodecanoyl-sulfatide

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69NO11S/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(37-32(40)26-24-22-20-17-12-10-8-6-4-2)28-46-36-34(42)35(48-49(43,44)45)33(41)31(27-38)47-36/h23,25,29-31,33-36,38-39,41-42H,3-22,24,26-28H2,1-2H3,(H,37,40)(H,43,44,45)/b25-23+/t29-,30+,31+,33-,34+,35-,36+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVDYZZBQLRRDU-AZNTWQPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69NO11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201112442 | |

| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852100-88-0 | |

| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852100-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201112442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Dodecanoyl-Sulfatide: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-sulfatide, a member of the sulfated galactosylceramide family of glycosphingolipids, is a molecule of significant interest in neuroscience and immunology. Characterized by a C12 acyl chain, this short-chain sulfatide is implicated in a variety of biological processes, from myelin sheath maintenance to immune cell signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrams of its biosynthetic and signaling pathways to facilitate a deeper understanding of its role in cellular function and disease.

Chemical Structure and Physicochemical Properties

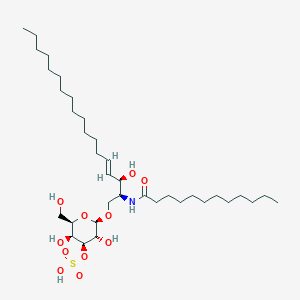

This compound is an amphipathic molecule consisting of a polar head group and a nonpolar tail. The core structure is based on a ceramide backbone, which is composed of a sphingosine (B13886) long-chain base N-acylated with dodecanoic acid (a 12-carbon saturated fatty acid). The ceramide is glycosidically linked at the 1-hydroxyl position to a galactose sugar, which is subsequently sulfated at the 3'-hydroxyl position.

Chemical Structure

The systematic name for this compound is N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-dodecanamide.[1] The chemical structure is as follows:

-

Sphingoid Base: Sphingosine (d18:1)

-

N-Acyl Chain: Dodecanoic acid (12:0)

-

Glycan: 3-O-sulfo-β-D-galactopyranose

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₉NO₁₁S | Calculated |

| Molecular Weight | 724.0 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| Melting Point | Predicted to be in the range of 150-250 °C | Based on computational models for similar drug-like molecules[2] |

| Stability | Stable for at least 4 years when stored at -20°C | [1] |

Synthesis and Biosynthesis

The synthesis of this compound can be achieved through both chemical and biological processes.

Biosynthetic Pathway

In biological systems, the synthesis of sulfatides (B1148509) is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum and Golgi apparatus.[3] The pathway begins with the formation of ceramide, which is then glycosylated and subsequently sulfated.

Caption: Biosynthesis of this compound.

Experimental Protocol: Representative Chemical Synthesis

A complete, detailed protocol for the chemical synthesis of this compound is not available in a single source. The following represents a composite protocol based on the synthesis of related sphingolipids.

Step 1: Synthesis of N-Dodecanoyl-Galactosylceramide (Precursor)

This step involves the acylation of psychosine (B1678307) (galactosylsphingosine).

-

Materials: Psychosine, dodecanoyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).

-

Procedure: a. Dissolve psychosine in a mixture of pyridine and DCM. b. Cool the solution to 0°C in an ice bath. c. Add dodecanoyl chloride dropwise to the cooled solution with constant stirring. d. Allow the reaction to proceed at room temperature for several hours, monitoring by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica (B1680970) gel column chromatography to obtain pure N-Dodecanoyl-Galactosylceramide.

Step 2: Sulfation of N-Dodecanoyl-Galactosylceramide

This step involves the enzymatic sulfation of the precursor.

-

Materials: N-Dodecanoyl-Galactosylceramide, cerebroside sulfotransferase (CST), 3'-phosphoadenosine-5'-phosphosulfate (PAPS), appropriate buffer (e.g., containing Tris-HCl, MgCl₂, and ATP), detergent (e.g., Triton X-100).

-

Procedure: a. Prepare a reaction mixture containing the buffer, detergent, PAPS, and CST enzyme. b. Add the N-Dodecanoyl-Galactosylceramide substrate to the reaction mixture. c. Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours). d. Terminate the reaction by adding a chloroform/methanol (B129727) mixture. e. Extract the lipids and wash the organic phase with a salt solution to remove water-soluble components. f. Dry the organic phase and analyze the product by TLC or mass spectrometry to confirm the formation of this compound.

Analytical Methods

Mass spectrometry is a powerful tool for the identification and quantification of sulfatides.

Experimental Protocol: Mass Spectrometric Analysis

1. Sample Preparation (from biological tissues):

a. Homogenize the tissue sample in a suitable solvent system (e.g., chloroform:methanol). b. Perform a lipid extraction using a modified Bligh-Dyer method. c. Isolate the sulfatide fraction using solid-phase extraction (SPE) with a silica-based sorbent. d. Elute the sulfatides with a solvent of appropriate polarity. e. Dry the eluted fraction under a stream of nitrogen and reconstitute in a solvent suitable for mass spectrometry analysis (e.g., methanol or acetonitrile).

2. LC-MS/MS Analysis:

a. Liquid Chromatography (LC): Separate the different lipid species using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like water, methanol, and acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. b. Mass Spectrometry (MS): Analyze the eluent using a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) in negative ion mode. c. Detection: Use selected reaction monitoring (SRM) or precursor ion scanning for targeted quantification and identification of this compound based on its specific precursor-to-product ion transitions.

Mass Spectrometry Fragmentation

The fragmentation pattern of sulfatides in negative ion mode provides structural information. For this compound ([M-H]⁻), the following characteristic fragments are expected:

| m/z | Fragment Identity |

| 97 | [HSO₄]⁻ |

| 241 | [Galactose-SO₃-H₂O-H]⁻ |

| 259 | [Galactose-SO₃-H]⁻ |

| 540 | [M-H - Dodecanoyl group]⁻ |

Biological Activity and Signaling Pathways

Sulfatides, in general, are crucial components of the myelin sheath and are involved in various cellular processes. The length of the N-acyl chain can influence their specific biological functions.

Known Biological Roles of Short-Chain Sulfatides

-

CNS Development: Short-chain sulfatides, including the N-dodecanoyl variant, are more abundant during the early stages of central nervous system (CNS) development, suggesting a role in oligodendrocyte differentiation and myelination.[4]

-

Immunomodulation: There is evidence that short-chain fatty acid-containing sulfatides can act as ligands for the innate immune receptor Toll-like receptor 4 (TLR4), suggesting a role in modulating immune responses.[4]

General Sulfatide Signaling

Sulfatides are known to participate in several signaling pathways, although specific pathways for the N-dodecanoyl variant are not yet fully elucidated.

-

Myelin Maintenance and Axon-Glia Interaction: Sulfatides interact with the cell adhesion molecule Neurofascin 155 (NF155), which is critical for the formation and maintenance of the paranodal junctions between myelinating glia and the axon. This interaction is essential for proper nerve impulse conduction.[5]

-

Neutrophil Signaling: Sulfatides can induce intracellular signaling in neutrophils through an L-selectin-dependent pathway, highlighting their role in inflammatory processes.[6]

Caption: Sulfatide interaction with NF155 in paranodal junction stability.

Conclusion

This compound is a structurally and functionally important short-chain sulfatide. While much is known about the general roles of sulfatides in the nervous and immune systems, the specific contributions of the C12 acyl chain variant are an active area of research. The methodologies for its synthesis and analysis outlined in this guide provide a foundation for further investigation into its precise biological functions and its potential as a biomarker or therapeutic target in various diseases. Future studies are needed to fully elucidate the specific signaling pathways modulated by this compound and to understand its distinct roles in health and pathology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfatide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Biological Functions of N-Dodecanoyl-sulfatide in the Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecanoyl-sulfatide (C12-sulfatide) is a member of the sulfatide family of glycosphingolipids, which are integral components of the nervous system, particularly enriched in the myelin sheath. While much of the research has focused on longer-chain sulfatides (B1148509), the biological functions of shorter-chain variants like C12-sulfatide are of growing interest for their potential roles in both physiological and pathological processes. This technical guide provides a comprehensive overview of the known and extrapolated functions of this compound in the nervous system, with a focus on its involvement in cellular signaling, myelin maintenance, and as a potential therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to this compound

Sulfatides are 3-O-sulfogalactosylceramides synthesized from galactosylceramide.[1] They are abundant in the myelin sheath, constituting approximately 4% of total myelin lipids.[2] While the most common fatty acid chains in nervous system sulfatides are very long (C22/C24), shorter-chain species like this compound (C12-sulfatide) are also present, although in lower concentrations.[2] These lipids play crucial roles in myelin function and stability, glial-axon signaling, and the regulation of oligodendrocyte differentiation.[1][3] Alterations in sulfatide metabolism are implicated in several neurological disorders, including metachromatic leukodystrophy (MLD), Alzheimer's disease, and Parkinson's disease.[4]

Quantitative Data

Quantitative data specifically for this compound in the nervous system is limited in the current literature. The majority of studies quantify total sulfatides or focus on the more abundant long-chain species. However, general quantitative parameters for sulfatides and their interactions provide a valuable frame of reference.

| Parameter | Value | Biological Context | Reference(s) |

| Total Sulfatide Abundance in Myelin | ~4% of total myelin lipids | Indicates the significance of sulfatides as a major lipid component of the myelin sheath. | [2] |

| Protein-Sulfatide Binding Affinity (General) | Low micromolar (µM) range | Characterizes the dissociation constants (Kd) for interactions between sulfatides and various proteins, suggesting specific and functionally relevant binding. | [5][6] |

| NF155 Binding to Sulfatide-Rich Membranes | Half-maximal binding: 55.8% ± 1.4% sulfatide | Demonstrates a cooperative binding of the myelin-associated protein Neurofascin-155 to membranes enriched in sulfatide. | |

| Hill Coefficient for NF155-Sulfatide Binding | 7.7 ± 0.9 | Suggests a high degree of cooperativity in the binding of NF155 to sulfatide-containing membranes. | |

| Reduction in Myelin Proteins in Sulfatide-Deficient Mice | ~33% reduction of Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) | Highlights the critical role of sulfatide in maintaining the protein composition and integrity of the myelin sheath. | [7] |

Key Biological Functions and Signaling Pathways

Synthesis and Degradation of Sulfatides

The biosynthesis of sulfatides is a two-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus. The degradation occurs in the lysosomes.

Negative Regulation of Oligodendrocyte Differentiation

Sulfatides, including presumably this compound, act as negative regulators of oligodendrocyte differentiation.[8][9] The presence of sulfatides on the surface of oligodendrocyte progenitor cells (OPCs) is thought to contribute to maintaining them in a proliferative, undifferentiated state. A reduction in sulfatide levels or the masking of sulfatides can promote the transition of OPCs into mature, myelinating oligodendrocytes.

Inhibition of Axon Outgrowth and the RhoA Signaling Pathway

Myelin-associated lipids, including sulfatides, are known to be inhibitory to axon outgrowth, a major challenge in central nervous system regeneration after injury.[10] This inhibitory effect is, at least in part, mediated through the activation of the RhoA signaling pathway within the neuron. Activation of RhoA leads to downstream signaling that results in growth cone collapse and inhibition of neurite extension.

Interaction with Myelin and Axonal Proteins

This compound, as a component of myelin, is involved in crucial interactions with proteins that maintain the structural and functional integrity of myelinated axons.

-

Myelin and Lymphocyte Protein (MAL): MAL is a proteolipid protein involved in the formation of glycosphingolipid-enriched microdomains in the myelin sheath.[11] It is thought to be involved in the vesicular transport of sulfatides to the myelin membrane and in organizing and stabilizing these lipids within lipid rafts.[12] This organization is critical for the proper function and compaction of the myelin sheath.

-

Neurofascin-155 (NF155): NF155 is a glial-derived cell adhesion molecule located at the paranodal loops of the myelin sheath, where it forms a critical junction with axonal proteins.[13] Sulfatide directly binds to NF155 and is essential for its localization and function at the paranodal junction.[14] This interaction is crucial for the formation of the axo-glial septate-like junctions that separate the node of Ranvier from the juxtaparanode, which is essential for rapid saltatory conduction.[15]

Experimental Protocols

Extraction of this compound from Nervous Tissue

This protocol is adapted from established methods for total lipid extraction and can be optimized for the analysis of C12-sulfatide.

Materials:

-

Nervous tissue (e.g., brain, spinal cord)

-

Chloroform

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass test tubes

Procedure:

-

Weigh the frozen nervous tissue and place it in a glass homogenizer.

-

Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the tissue.

-

Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

-

Transfer the homogenate to a glass test tube and agitate for 20 minutes at room temperature.

-

Centrifuge the homogenate at 2,000 x g for 10 minutes to pellet the tissue debris.

-

Carefully collect the supernatant (the total lipid extract).

-

To partition the extract, add 0.2 volumes of 0.9% NaCl solution to the supernatant.

-

Vortex the mixture vigorously and centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

The lower phase (chloroform) contains the total lipids, including this compound. Carefully collect this phase for further analysis.

-

Dry the lipid extract under a stream of nitrogen.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the separation and qualitative identification of sulfatides.

Materials:

-

Dried lipid extract

-

TLC plates (silica gel 60)

-

Developing chamber

-

Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Visualization reagent (e.g., Azure A spray for sulfatides, or primuline (B81338) spray and UV light)

-

Sulfatide standard (if available)

Procedure:

-

Reconstitute the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the reconstituted extract and a sulfatide standard onto the origin of a TLC plate.

-

Allow the spots to dry completely.

-

Place the TLC plate in a developing chamber pre-equilibrated with the solvent system.

-

Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

-

Remove the plate from the chamber and allow it to air dry.

-

Visualize the separated lipids by spraying with the appropriate reagent. Sulfatides will appear as distinct spots. The retention factor (Rf) can be calculated and compared to the standard.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of specific lipid species like this compound.

Materials:

-

Dried lipid extract

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase LC column

-

Mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid

-

Internal standard (e.g., a non-endogenous sulfatide species with a different acyl chain length)

Procedure:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or the initial mobile phase composition).

-

Add a known amount of the internal standard to the sample.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the lipids using a gradient elution, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Detect the sulfatides in negative ion mode by monitoring for the characteristic sulfate (B86663) head group fragment (m/z 97).

-

Quantify this compound by comparing the peak area of its specific precursor-product ion transition to that of the internal standard, using a calibration curve generated with a synthetic C12-sulfatide standard.

In Vitro Assay for Oligodendrocyte Differentiation

This protocol allows for the investigation of the effect of this compound on the differentiation of oligodendrocyte progenitor cells (OPCs).

Materials:

-

Primary OPCs or an OPC cell line

-

OPC proliferation medium (e.g., DMEM/F12 supplemented with growth factors like PDGF-AA and FGF-2)

-

Oligodendrocyte differentiation medium (e.g., DMEM/F12 with T3 hormone and other factors, but without PDGF-AA and FGF-2)

-

This compound

-

Antibodies for immunocytochemistry (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature oligodendrocytes)

-

Fluorescence microscope

Procedure:

-

Culture OPCs in proliferation medium until they reach the desired confluence.

-

To induce differentiation, switch the cells to differentiation medium.

-

Treat the cells with varying concentrations of this compound (solubilized with a suitable carrier like BSA) or the carrier alone as a control.

-

Culture the cells for a period of 3-7 days to allow for differentiation.

-

Fix the cells and perform immunocytochemistry using antibodies against markers of different oligodendrocyte stages.

-

Quantify the percentage of mature (e.g., MBP-positive) oligodendrocytes in each treatment condition using a fluorescence microscope. A decrease in the percentage of mature oligodendrocytes in the presence of this compound would support its role as a negative regulator of differentiation.

Conclusion and Future Directions

This compound, although a minor component of the total sulfatide pool in the nervous system, likely shares many of the crucial functions of its longer-chain counterparts. Its roles in myelin maintenance, oligodendrocyte differentiation, and axon guidance are critical for the proper development and function of the nervous system. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the specific contributions of C12-sulfatide to these processes.

Future research should focus on obtaining more specific quantitative data for this compound and other short-chain sulfatides in different regions of the nervous system and at different developmental stages. Elucidating the specific receptors and downstream signaling events that mediate the effects of C12-sulfatide will be crucial for understanding its precise roles in health and disease. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of neurological disorders associated with abnormal sulfatide metabolism and myelin pathology.

References

- 1. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mini review: immune response to myelin-derived sulfatide and CNS-demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition [frontiersin.org]

- 6. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAL, a proteolipid in glycosphingolipid enriched domains: functional implications in myelin and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The MAL Protein, an Integral Component of Specialized Membranes, in Normal Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Does Paranode Formation and Maintenance Require Partitioning of Neurofascin 155 into Lipid Rafts? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spatiotemporal Ablation of Myelinating Glia-Specific Neurofascin (NfascNF155) in Mice Reveals Gradual Loss of Paranodal Axoglial Junctions and Concomitant Disorganization of Axonal Domains - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Dodecanoyl-Sulfatide in Myelin Sheath Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides (B1148509), a class of sulfated galactosylceramides, are integral components of the myelin sheath, the insulating layer that ensheathes neuronal axons. Among these, N-acyl chain variants such as N-Dodecanoyl-sulfatide play a critical, albeit complex, role in the development, maintenance, and integrity of this vital structure. This technical guide provides an in-depth exploration of the functions of this compound and other sulfatides in myelin sheath maintenance. It consolidates key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience, particularly those focused on demyelinating diseases and the development of novel therapeutic strategies.

Introduction: The Significance of Sulfatides in Myelin Biology

The myelin sheath, produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is a lipid-rich structure essential for rapid saltatory conduction of nerve impulses.[1] Sulfatides constitute a significant portion of myelin lipids, accounting for approximately 4% of the total lipid content.[1] The N-acyl chain length of sulfatides varies, and this variation is developmentally regulated, suggesting distinct roles for different sulfatide species.[2] Shorter acyl chain sulfatides (C16-C18) are more prevalent during early oligodendrocyte development, while longer chains (C22-C24) become dominant during active myelination.[2] this compound (C12:0-sulfatide), a shorter-chain sulfatide, is implicated in the initial stages of oligodendrocyte differentiation and myelin formation.

Alterations in sulfatide metabolism and abundance are linked to several neurological disorders, including multiple sclerosis (MS) and metachromatic leukodystrophy, highlighting their critical role in myelin health.[3] This guide focuses on the molecular mechanisms through which sulfatides, with a conceptual focus on the principles applicable to species like this compound, contribute to the enduring stability and function of the myelin sheath.

Core Functions of Sulfatide in Myelin Sheath Maintenance

Sulfatides are not merely structural components of myelin; they are active participants in a multitude of cellular processes crucial for myelin integrity.

Regulation of Oligodendrocyte Differentiation and Survival

Sulfatides act as key signaling molecules that regulate the maturation of oligodendrocyte progenitor cells (OPCs) into myelin-producing oligodendrocytes.[4] While some studies suggest a role as a negative regulator of terminal differentiation, preventing premature maturation, others indicate its necessity for oligodendrocyte survival.[2][4] The precise effect may be context-dependent, influenced by the specific sulfatide isoform and the surrounding molecular environment. For instance, studies on cerebroside sulfotransferase (CST)-null mice, which lack sulfatide but express its precursor galactosylceramide (GalC), show an enhanced number of terminally differentiated oligodendrocytes, suggesting sulfatide's role in modulating the timing of differentiation.[4]

Maintenance of Myelin Sheath Compaction and Stability

Sulfatides are essential for the long-term stability and compaction of the myelin sheath.[5] In aged sulfatide-null mice, there is a significant increase in redundant, uncompacted, and degenerating myelin sheaths.[5] This is, in part, due to the interaction of sulfatide with key myelin proteins. For example, sulfatide is believed to promote the interaction between adjacent proteolipid protein (PLP) extracellular domains, a process vital for the tight wrapping of the myelin layers.[6] The absence of sulfatide leads to a decline in high-molecular-weight PLP complexes, contributing to the observed myelin decompaction.[6]

Formation and Integrity of Axo-Glial Junctions

The proper functioning of myelinated axons relies on the highly organized structure of the nodes of Ranvier and the flanking paranodal junctions. Sulfatides are crucial for the correct formation and maintenance of these axo-glial junctions.[2] In CST-deficient mice, the paranodal loops show disorganized termination at the node of Ranvier, leading to improper localization and maintenance of ion channel clusters.[1] This disruption of the nodal architecture can impair nerve impulse conduction.

Axonal Integrity

The influence of sulfatide extends beyond the myelin sheath to the axon itself. Adult-onset depletion of sulfatide in mice leads to progressive axonal degeneration, even with relative sparing of the myelin sheath.[7] This suggests that sulfatide-mediated myelin-axon interactions are critical for long-term axonal health. The loss of these interactions may trigger a cascade of events leading to axonal damage, a key factor in the irreversible neurological disability seen in diseases like MS.[7]

Quantitative Data on the Role of Sulfatide

The following tables summarize key quantitative findings from studies investigating the impact of sulfatide deficiency on myelin and axonal integrity, primarily from studies on CST knockout (CST-cKO) mouse models.

| Parameter | Control (CTL) | CST-cKO (3 months PI) | CST-cKO (6 months PI) | CST-cKO (11 months PI) | p-value (vs. CTL) | Source |

| Relative Sulfatide Levels | 100% | No significant difference | ~40% | ~30% | < 0.05 (6 & 11 mo) | [7] |

| Combined Myelin/Axonal Pathologies | 3.6% ± 1.4% | 3.8% ± 1.3% | 9.7% ± 2.8% | 14.7% ± 3.4% | p = 0.99 (3 mo), p = 0.21 (6 mo), p = 0.01 (11 mo) | [8] |

| Axonal Degeneration | Not specified | Not significantly different | Significantly increased | Significantly increased | < 0.05 (6 & 11 mo) | [9] |

| Myelin Thickness (g-ratio) | 0.779 ± 0.003 | 0.770 ± 0.011 | 0.790 ± 0.005 | Increased (demyelination/remyelination) | p = 0.67 (3 mo), p = 0.22 (6 mo) | [8] |

| Percent Unmyelinated Axons | 7.9% ± 1.2% | 6.6% ± 0.8% | 9.0% ± 0.8% | 10.3% ± 2.1% | Not significant | [8] |

| PI: Post-injection of tamoxifen (B1202) to induce CST knockout. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of sulfatides in myelin maintenance.

Lipidomic Analysis of Myelin by Mass Spectrometry

This protocol outlines the general steps for the quantitative analysis of sulfatides and other lipids from brain tissue.

Objective: To quantify the abundance of sulfatide species in myelin.

Methodology: Multidimensional Mass Spectrometry-based Shotgun Lipidomics (MDMS-SL).[10]

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.

-

Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, typically a modified Bligh and Dyer method with chloroform, methanol, and water.

-

Mass Spectrometry Analysis: The lipid extract is subjected to electrospray ionization tandem mass spectrometry (ESI-MS/MS). Specific precursor and product ion pairs are used to identify and quantify different sulfatide species based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The raw mass spectrometry data is processed to identify lipid species and calculate their abundance relative to internal standards.

Electron Microscopy for Myelin Ultrastructure Analysis

This protocol describes the preparation of nerve tissue for the visualization of myelin sheath ultrastructure.

Objective: To assess myelin compaction, thickness, and the integrity of axo-glial junctions.

Methodology: Transmission Electron Microscopy (TEM).[11][12]

-

Perfusion and Fixation: Animals are transcardially perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde) to preserve tissue structure.

-

Tissue Dissection and Post-fixation: The brain and spinal cord are dissected and further fixed by immersion in the fixative solution.

-

Osmication, Dehydration, and Embedding: The tissue is treated with osmium tetroxide to enhance contrast, dehydrated through a series of ethanol (B145695) concentrations, and embedded in resin.

-

Ultrathin Sectioning: The resin-embedded tissue is cut into ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining and Imaging: The sections are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further increase contrast and then imaged using a transmission electron microscope.

-

Image Analysis: Electron micrographs are analyzed to measure parameters such as g-ratio (axon diameter to myelinated fiber diameter), myelin sheath thickness, and to identify structural abnormalities like decompaction or vacuolization.

Immunofluorescence Staining of Myelin Proteins

This protocol details the steps for visualizing the localization and expression of key myelin proteins.

Objective: To examine the distribution of proteins like Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) in the myelin sheath.

Methodology: Immunofluorescence (IF).[4][13]

-

Tissue Sectioning: Fixed brain or spinal cord tissue is sectioned using a cryostat or vibratome.

-

Permeabilization and Blocking: The tissue sections are treated with a detergent (e.g., Triton X-100) to permeabilize cell membranes and then incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the myelin protein of interest (e.g., anti-MBP, anti-PLP).

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The sections are often counterstained with a nuclear stain like DAPI and then mounted on slides with an anti-fade mounting medium.

-

Microscopy and Image Analysis: The stained sections are visualized using a fluorescence microscope, and the intensity and localization of the fluorescent signal are analyzed.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the role of sulfatide in myelin maintenance.

Sulfatide Biosynthesis and its Role in Myelin

Caption: Biosynthesis of this compound and its critical role in myelin sheath maintenance.

Experimental Workflow for Studying Sulfatide Deficiency in a Mouse Model

Caption: Workflow for investigating the impact of adult-onset sulfatide depletion on the CNS.

Proposed Signaling and Structural Roles of Sulfatide in Myelin

Caption: Key signaling and structural functions of sulfatide in oligodendrocytes and the myelin sheath.

Conclusion and Future Directions

This compound and other sulfatide species are indispensable for the long-term maintenance and functional integrity of the myelin sheath. Their roles extend from the regulation of oligodendrocyte development to the structural stabilization of the mature myelin sheath and the preservation of axonal health. The quantitative data and experimental protocols presented in this guide underscore the profound impact of sulfatide deficiency and provide a framework for future research.

Further investigation into the specific functions of different N-acyl chain sulfatides, such as this compound, is warranted. A deeper understanding of the signaling pathways initiated by sulfatide-protein interactions could unveil novel therapeutic targets for demyelinating diseases. The development of strategies to modulate sulfatide levels or mimic their functions holds promise for promoting myelin repair and protecting against axonal degeneration in conditions like multiple sclerosis. This technical guide serves as a foundational resource to aid in these critical research and development endeavors.

References

- 1. Lipidomics Profiling of Myelin | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunological role of sulfatide in the pathogenesis of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Towards quantification of myelin by solid-state MRI of the lipid matrix protons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compromised Myelin and Axonal Molecular Organization Following Adult-Onset Sulfatide Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipidomics Profiling of Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptglab.com [ptglab.com]

An In-depth Technical Guide to the Synthesis and Biosynthesis of N-Dodecanoyl-Sulfatide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of N-Dodecanoyl-sulfatide, a specific molecular species of the sulfatide family of sulfoglycosphingolipids. Sulfatides (B1148509) are integral components of myelin and play crucial roles in the nervous system. Understanding the synthetic and biosynthetic pathways of specific N-acyl chain variants, such as this compound, is critical for research into neurodegenerative diseases, the development of targeted therapeutics, and for the synthesis of analytical standards. This document details the enzymatic cascade responsible for the biosynthesis of this compound, explores potential chemical synthesis routes, presents quantitative data on sulfatide metabolism, and provides detailed experimental protocols for relevant analytical techniques. Visual diagrams of the key pathways and workflows are included to facilitate a deeper understanding of the processes involved.

Introduction to this compound

Sulfatides, or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems.[1] The structure of a sulfatide consists of a ceramide backbone linked to a galactose molecule, which is sulfated at the 3'-hydroxyl position. The ceramide component itself is composed of a sphingoid base, such as sphingosine (B13886), and an N-acylated fatty acid. The length and composition of this N-acyl chain can vary, giving rise to a diverse range of sulfatide species.

This compound is a specific variant where the N-acyl chain is a C12 fatty acid, dodecanoic acid (also known as lauric acid). While sulfatides with very-long-chain fatty acids (C22-C24) are most abundant in myelin, those with shorter acyl chains are also present and may have distinct physiological roles.[1] The precise functions and distribution of this compound are still under investigation, but its synthesis and degradation pathways are of significant interest for understanding the overall metabolism of sulfatides and their involvement in health and disease.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs in the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be broken down into three key stages:

2.1. Stage 1: Synthesis of N-Dodecanoyl-Ceramide

The initial and rate-limiting step in the biosynthesis of this compound is the formation of its ceramide precursor, N-dodecanoyl-ceramide. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS) .[2] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths.[3]

CerS5 and CerS6 show a preference for shorter acyl-CoAs, particularly in the C14-C16 range.[4][5][6] It is therefore highly probable that one or both of these enzymes are responsible for the synthesis of N-dodecanoyl-ceramide by catalyzing the N-acylation of a sphingoid base (e.g., sphinganine) with dodecanoyl-CoA.[7]

-

Enzyme: Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6)

-

Substrates: Dodecanoyl-CoA and a sphingoid base (e.g., sphinganine)

-

Location: Endoplasmic Reticulum (ER)

-

Product: N-Dodecanoyl-dihydroceramide, which is then desaturated to N-dodecanoyl-ceramide.

2.2. Stage 2: Galactosylation of N-Dodecanoyl-Ceramide

Once synthesized in the ER, N-dodecanoyl-ceramide is transported to the Golgi apparatus. Here, it undergoes galactosylation by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[2][8][9] This enzyme transfers a galactose moiety from UDP-galactose to the 1-hydroxyl group of the ceramide.

-

Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT, UGT8)

-

Substrates: N-Dodecanoyl-ceramide and UDP-galactose

-

Location: Endoplasmic Reticulum and Golgi Apparatus[2]

-

Product: N-Dodecanoyl-galactosylceramide

2.3. Stage 3: Sulfation of N-Dodecanoyl-Galactosylceramide

The final step in the biosynthesis of this compound is the sulfation of the galactose residue. This reaction is catalyzed by galactosylceramide sulfotransferase (CST) , also known as GAL3ST1.[10][11][12][13] CST transfers a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose moiety of N-dodecanoyl-galactosylceramide.

-

Enzyme: Galactosylceramide sulfotransferase (CST, GAL3ST1)

-

Substrates: N-Dodecanoyl-galactosylceramide and 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Location: Golgi Apparatus

-

Product: this compound

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process, typically starting from a protected sphingosine or a related precursor. While a detailed, optimized protocol specifically for this compound is not widely published, the general strategy involves:

-

N-acylation: Coupling of a protected sphingoid base with dodecanoic acid or an activated derivative (e.g., dodecanoyl chloride) to form the N-dodecanoyl-ceramide backbone.

-

Galactosylation: Glycosylation of the C1 hydroxyl group of the ceramide with a protected galactose donor.

-

Sulfation: Introduction of a sulfate group at the 3'-position of the galactose ring.

-

Deprotection: Removal of all protecting groups to yield the final this compound.

A published method for a related amino-dodecanoyl galactosylceramide provides a relevant synthetic strategy. In this approach, galactosylsphingosine is coupled with a protected omega-amino-dodecanoic acid, followed by deprotection.[14] This intermediate can then be sulfated using a suitable sulfating agent.

Quantitative Data

Quantitative data on the enzymatic synthesis and cellular levels of specifically this compound are limited. However, data on general sulfatide levels and enzyme activities provide a valuable context.

| Parameter | Value | Tissue/Cell Type | Reference |

| Sulfatide Concentration | |||

| Human Control Plasma | 0.5–1.3 µM | Plasma | [15] |

| MLD Patient Plasma | 0.8–3.3 µM | Plasma | [15] |

| Control Mouse Brain | ~10-12 nmol/mg protein | Brain | [16] |

| ASA Knockout Mouse Brain | ~26-31 nmol/mg protein | Brain | [16] |

| Control Mouse Kidney | ~0.1-0.2 nmol/mg protein | Kidney | [16] |

| ASA Knockout Mouse Kidney | ~8.4-16.8 nmol/mg protein | Kidney | [16] |

| Ceramide Synthase Activity | |||

| CerS5 (with C16:0-CoA) | High activity | Various | [7] |

| CerS6 (with C16:0-CoA) | High activity | Various | [6] |

| CGT Activity | Varies with cell type and developmental stage | Oligodendrocytes, Schwann cells | [9] |

| CST Activity | Varies with cell type and developmental stage | Oligodendrocytes, Schwann cells | [1] |

Experimental Protocols

5.1. Protocol for In Vitro Ceramide Synthase Assay with Dodecanoyl-CoA

This protocol is adapted from established methods for assaying CerS activity.[17][18][19]

Materials:

-

Cell or tissue homogenate containing CerS enzymes (e.g., from cells overexpressing CerS5 or CerS6).

-

Dodecanoyl-CoA solution.

-

Sphinganine solution.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

-

Bovine serum albumin (BSA), fatty acid-free.

-

Methanol, chloroform, and water for lipid extraction.

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Reaction buffer.

-

BSA (to a final concentration of 0.1 mg/mL).

-

Sphinganine (to a final concentration of 20 µM).

-

Cell/tissue homogenate (10-50 µg of protein).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding dodecanoyl-CoA (to a final concentration of 50 µM).

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by adding 3 volumes of chloroform:methanol (1:2, v/v).

-

Perform a Bligh-Dyer lipid extraction.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of N-dodecanoyl-ceramide produced by comparing it to a standard curve.

5.2. Protocol for Analysis of this compound by LC-MS/MS

This protocol is based on established methods for sulfatide analysis.[15][16]

Materials:

-

Lipid extract containing this compound.

-

This compound analytical standard.

-

Internal standard (e.g., a non-endogenous sulfatide species).

-

HPLC system with a C18 reverse-phase column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile phases (e.g., A: water with 0.1% formic acid; B: methanol/isopropanol with 0.1% formic acid).

Procedure:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject a known volume of the sample onto the HPLC column.

-

Elute the lipids using a gradient of mobile phase B.

-

Introduce the eluent into the ESI source of the mass spectrometer operating in negative ion mode.

-

Monitor for the specific precursor-to-product ion transition for this compound. The fragmentation of sulfatides typically yields a prominent sulfate ion at m/z 97.[20][21][22] The precursor ion will be the [M-H]⁻ ion of this compound.

-

Quantify the amount of this compound by comparing the peak area to that of the analytical standard and normalizing to the internal standard.

Conclusion

The synthesis and biosynthesis of this compound involve a well-defined enzymatic pathway initiated by ceramide synthases with a preference for shorter acyl-CoAs, followed by galactosylation and sulfation in the ER and Golgi apparatus. While specific quantitative data for the N-dodecanoyl species are still emerging, the established methodologies for general sulfatide analysis and synthesis provide a strong foundation for further research. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers in the fields of neuroscience, lipid biochemistry, and drug development, facilitating a deeper understanding and exploration of the roles of specific sulfatide species in health and disease. Further investigation into the substrate specificities of the biosynthetic enzymes and the development of optimized chemical synthesis routes will be crucial for advancing our knowledge of this compound and its potential therapeutic applications.

References

- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 3. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 4. uniprot.org [uniprot.org]

- 5. CERS6 | Abcam [abcam.cn]

- 6. Ceramide Synthase 6: Comparative Analysis, Phylogeny and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of galactolipids and UDP-galactose: ceramide galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galactosylceramide sulfotransferase - Wikipedia [en.wikipedia.org]

- 11. genecards.org [genecards.org]

- 12. GAL3ST1 - Wikipedia [en.wikipedia.org]

- 13. enzyme-database.org [enzyme-database.org]

- 14. Gene information | Lipid Droplet Knowledge Portal [lipiddroplet.org]

- 15. avantiresearch.com [avantiresearch.com]

- 16. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on sulfatides by quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes that include an unusual internal galactose residue loss and the classical charge-remote fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detailed Structural Analysis of Lipids Directly on Tissue Specimens Using a MALDI-SpiralTOF-Reflectron TOF Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix - PMC [pmc.ncbi.nlm.nih.gov]

N-Dodecanoyl-Sulfatide: A Technical Guide on its Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecanoyl-sulfatide, also known as C12-sulfatide, is a specific molecular species of the sulfatide class of sulfoglycosphingolipids. While the broader family of sulfatides (B1148509) has been recognized for its critical roles in the nervous system and various pathological conditions since the late 19th century, the focus on individual molecular species like this compound is a more recent development driven by advancements in analytical techniques such as mass spectrometry. This technical guide provides an in-depth overview of the discovery, history, and core technical details of this compound, with a particular focus on its application in research and drug development.

Discovery and History

The story of this compound is intrinsically linked to the broader history of sulfatide research. The initial discovery of sulfatides dates back to 1884 by Johann Ludwig Wilhelm Thudichum, who first isolated these sulfated glycolipids from the human brain. For many decades, sulfatides were studied as a general class of molecules.

The advent of sophisticated analytical methods, particularly mass spectrometry, in the latter half of the 20th century and its refinement in the 21st century, allowed for the detailed characterization of individual sulfatide species based on their fatty acid chain length. This led to the identification and study of various N-acyl variants, including this compound (C12). While a singular "discovery" of C12-sulfatide is not documented, its characterization is a result of the systematic dissection of the sulfatide lipidome. Today, this compound is recognized and synthesized for its crucial role as an internal standard in lipidomics research, enabling the precise quantification of other sulfatide species in complex biological samples.

Physicochemical Properties and Structure

This compound is a glycosphingolipid with a specific molecular structure that dictates its physicochemical properties.

Table 1: Physicochemical Properties of this compound (d18:1/12:0)

| Property | Value |

| Formal Name | N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-dodecanamide |

| CAS Number | 852100-88-0 |

| Molecular Formula | C₃₆H₆₉NO₁₁S |

| Molecular Weight | 724.0 g/mol |

| Structure | A ceramide core consisting of a sphingosine (B13886) base (d18:1) N-acylated with a dodecanoic acid (12:0), attached to a galactose sugar with a sulfate (B86663) group at the 3'-position. |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and mixtures of chloroform (B151607) and methanol. |

Biosynthesis and Metabolism

This compound follows the general biosynthetic and metabolic pathways of other sulfatides. The synthesis is a multi-step process that occurs in the endoplasmic reticulum and the Golgi apparatus, while degradation takes place in the lysosomes.

Biosynthesis Pathway

The synthesis of sulfatides, including the N-dodecanoyl variant, involves two key enzymatic steps following the formation of ceramide.

Caption: General biosynthetic pathway of sulfatides.

Degradation Pathway

The breakdown of sulfatides occurs in the lysosomes and is initiated by the enzyme Arylsulfatase A (ASA). A deficiency in this enzyme leads to the lysosomal storage disorder Metachromatic Leukodystrophy (MLD).

Caption: General degradation pathway of sulfatides.

Biological Function and Significance

While extensive research has been conducted on the biological roles of the overall sulfatide population, which is dominated by long-chain fatty acid species (C22-C24) in the myelin sheath, the specific functions of short-chain sulfatides like this compound are less well-defined. However, studies on short-chain sulfatides suggest they may have distinct roles from their long-chain counterparts.

Table 2: Postulated and Known Functions of Short-Chain Sulfatides

| Function | Description |

| Cell Signaling | Short-chain sulfatides may act as signaling molecules in various cellular processes. Their greater water solubility compared to long-chain species could facilitate different interactions with cell surface receptors and signaling complexes. |

| Immune Modulation | Sulfatides, in general, are known to interact with components of the immune system. Short-chain sulfatides may have specific roles in modulating immune responses, though this is an area of active investigation. |

| Membrane Dynamics | The incorporation of short-chain fatty acids into sulfatides can alter the biophysical properties of cell membranes, potentially influencing membrane fluidity and the formation of lipid rafts. |

| Precursors/Intermediates | In some cellular contexts, short-chain sulfatides might serve as precursors for the synthesis of longer-chain species or have roles as metabolic intermediates. |

It is important to note that much of the biological significance of this compound in a research context lies in its utility as an analytical tool to study the roles of other, more abundant sulfatide species.

Experimental Protocols and Applications

The primary and most well-documented application of this compound is as an internal standard for the quantification of sulfatides in biological samples by mass spectrometry.[1] Its defined structure and mass allow for accurate and precise measurement of endogenous sulfatides.

Quantification of Sulfatides using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general workflow for the analysis of sulfatides in a biological matrix.

Caption: Lipidomics workflow for sulfatide analysis.

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples or use biofluids like plasma directly.

-

Add a known amount of this compound internal standard to each sample.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction or a single-phase extraction, to isolate the lipid fraction.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the lipid species using a suitable column (e.g., C18 reversed-phase or a normal-phase column).

-

Operate the mass spectrometer in negative ion mode.

-

Monitor for the specific precursor-to-product ion transitions for this compound and the endogenous sulfatides of interest. A common transition for sulfatides is the fragmentation of the precursor ion to the sulfate head group fragment (m/z 97).

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the internal standard and the endogenous sulfatides.

-

Calculate the concentration of the endogenous sulfatides by comparing their peak area ratios to that of the known amount of the this compound internal standard.

-

Table 3: Common Mass Spectrometry Parameters for Sulfatide Analysis

| Parameter | Typical Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (this compound) | [M-H]⁻ at m/z 722.5 |

| Product Ion (Sulfate) | m/z 97.0 |

| Collision Energy | Optimized for the specific instrument and transition |

Conclusion

This compound, while a minor component of the total sulfatide pool in most biological systems, holds significant importance in the field of lipidomics. Its primary role as an internal standard has been instrumental in advancing our understanding of the quantitative changes in sulfatide levels in health and disease. While the specific biological functions of C12-sulfatide remain an area for further exploration, its availability as a high-purity analytical standard makes it an indispensable tool for researchers, scientists, and drug development professionals working to unravel the complexities of sulfatide metabolism and its role in human physiology and pathology. Future research may yet uncover unique signaling or modulatory roles for this short-chain sulfatide, further expanding its relevance beyond its current analytical applications.

References

N-Dodecanoyl-sulfatide: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Dodecanoyl-sulfatide (C12:0-sulfatide), a specific molecular species of the sulfatide family of glycosphingolipids. While sulfatides (B1148509), in general, are abundant in the myelin sheath of the nervous system, this guide addresses the unique aspects of the N-dodecanoyl variant. We delve into its limited natural occurrence, present detailed methodologies for its isolation and characterization (primarily as a synthetic standard), and explore its significant role as a potent modulator of innate immune signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the diverse biological functions of sulfatides and for professionals in drug development exploring novel therapeutic targets.

Natural Sources and Fatty Acid Composition of Sulfatides

Sulfatides are 3-O-sulfogalactosylceramides, and their fatty acid composition is highly heterogeneous, varying with tissue, age, and physiological or pathological state. While long-chain fatty acids are predominant in mature myelin, shorter-chain fatty acids are also present.

Natural Occurrence of this compound:

Current research indicates that this compound (C12:0) is not found in detectable concentrations in mammalian tissues.[1] Its significance, therefore, lies primarily as a synthetic tool for research, allowing for the precise investigation of the effects of acyl chain length on the biological activity of sulfatides.

General Fatty Acid Composition of Sulfatides from Various Sources:

The following table summarizes the typical fatty acid composition of sulfatides isolated from different biological sources, highlighting the prevalence of longer acyl chains.

| Source | Predominant Fatty Acyl Chains | Minor Fatty Acyl Chains | Reference |

| Mature CNS Myelin | C24:0 (Lignoceric), C24:1 (Nervonic) | C22:0, C23:0, C25:0, C26:0, 2-hydroxy fatty acids | [2] |

| Developing CNS | Shorter-chain fatty acids | Long-chain fatty acids | [2] |

| Astrocytes & Neurons | C18:0 (Stearic) and other short-chain fatty acids | - | [3] |

| Bovine Brain | Primarily C24:1 | C18:0, C22:0, C24:0 | [4] |

Isolation and Purification of Sulfatides

The isolation of a specific, low-abundance sulfatide like this compound from a complex biological mixture presents a significant analytical challenge. The following protocol outlines a general strategy for the extraction and purification of total sulfatides, which can be adapted and optimized for the enrichment and isolation of specific molecular species using advanced chromatographic techniques.

Experimental Protocol: Isolation of Sulfatides from Brain Tissue

This protocol is a composite of established methods for lipid extraction and purification.

1. Tissue Homogenization and Lipid Extraction (Folch Method) [5]

-

Objective: To extract total lipids from brain tissue.

-

Materials:

-

Brain tissue (e.g., mouse, rat, bovine)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Centrifuge

-

-

Procedure:

-

Weigh the brain tissue and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Mix gently and centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase containing the total lipids.

-

The upper aqueous phase can be retained for the analysis of more polar molecules like gangliosides.

-

2. Anion-Exchange Chromatography for Sulfatide Enrichment

-

Objective: To separate anionic lipids, including sulfatides, from neutral lipids.

-

Materials:

-

DEAE-cellulose or silica-based anion exchange column

-

Chloroform

-

Methanol

-

Ammonium (B1175870) acetate (B1210297) or potassium acetate solutions of increasing molarity

-

-

Procedure:

-

Dissolve the dried total lipid extract in the starting mobile phase (e.g., chloroform:methanol).

-

Load the sample onto a pre-equilibrated anion-exchange column.

-

Wash the column with chloroform:methanol to elute neutral lipids.

-

Elute the sulfatides using a stepwise or linear gradient of increasing salt concentration (e.g., ammonium acetate in methanol).

-

Collect fractions and monitor for the presence of sulfatides using Thin-Layer Chromatography (TLC).

-

3. High-Performance Liquid Chromatography (HPLC) for Molecular Species Separation [5]

-

Objective: To separate individual sulfatide molecular species based on their fatty acyl chain length and degree of saturation.

-

Instrumentation:

-

HPLC system with a reversed-phase column (e.g., C18)

-

-

Mobile Phase (Example Gradient):

-

Mobile Phase A: Water/Acetonitrile/Formic Acid

-

Mobile Phase B: Acetonitrile/Isopropanol/Formic Acid

-

-

Procedure:

-

Dissolve the enriched sulfatide fraction in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Apply a linear gradient from a lower to a higher percentage of Mobile Phase B to elute the sulfatides. Shorter acyl chain sulfatides will elute earlier than longer-chain species.

-

Collect fractions corresponding to the expected retention time of this compound.

-

4. Characterization by Mass Spectrometry [3][6]

-

Objective: To confirm the identity and purity of the isolated sulfatide species.

-

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer, often coupled with tandem MS (MS/MS).

-

-

Procedure:

-

Infuse the collected HPLC fraction into the mass spectrometer.

-

Acquire mass spectra in negative ion mode. The [M-H]⁻ ion of this compound is expected.

-

Perform MS/MS fragmentation on the parent ion to confirm the structure, including the presence of the dodecanoyl (C12:0) fatty acid.

-

Signaling Pathways of this compound

While sulfatides are involved in a multitude of biological processes, a specific and potent signaling activity has been identified for the short-chain this compound.

TLR4-MD-2 Complex Activation

This compound has been shown to be a direct agonist of the Toll-like receptor 4 (TLR4)–MD-2 complex, a key player in the innate immune system's response to bacterial lipopolysaccharide (LPS).[1] This activation triggers downstream signaling cascades leading to the production of pro-inflammatory cytokines.

Diagram of the Sulfatide Biosynthesis Pathway

Caption: Biosynthesis of sulfatide starting from ceramide in the ER and Golgi.

Diagram of the TLR4 Signaling Pathway Activated by this compound

References

- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfatides Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition [frontiersin.org]

- 5. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

N-Dodecanoyl-Sulfatide: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of sulfoglycosphingolipids integral to the structure and function of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1] Beyond their structural role, sulfatides are increasingly recognized as bioactive molecules involved in a myriad of cellular processes, including protein trafficking, cell adhesion, and immune modulation.[2][3] The biological activity of sulfatides can be significantly influenced by the length of their N-acyl chain. This guide focuses on a specific short-chain sulfatide, N-Dodecanoyl-sulfatide (C12-sulfatide), and its emerging role as a signaling molecule, particularly in the context of the innate immune system. Recent evidence has identified C12-sulfatide as an endogenous ligand for the Toll-like receptor 4 (TLR4)-MD-2 complex, a key pattern recognition receptor in innate immunity.[1] This interaction triggers downstream signaling cascades, leading to the production of inflammatory mediators. This guide provides an in-depth overview of the cellular signaling pathways activated by this compound, detailed experimental protocols for studying its effects, and a summary of the quantitative data from key experiments.

This compound and the TLR4 Signaling Pathway

This compound has been shown to directly activate the mouse TLR4–MD-2 complex, initiating a pro-inflammatory signaling cascade.[1] This activation is independent of the canonical TLR4 co-receptor CD14. The signaling proceeds through both MyD88-dependent and TRIF-dependent pathways, culminating in the activation of the transcription factor NF-κB and the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and type I interferons.[1][4]

The MyD88-dependent pathway provides a rapid response, leading to the activation of MAP kinases and the subsequent activation of NF-κB.[5] The TRIF-dependent pathway, which is initiated from endosomes following receptor internalization, contributes to a more sustained NF-κB activation and is crucial for the induction of type I interferons via the transcription factor IRF3.[5]

Below is a diagram illustrating the signaling pathway initiated by this compound.

Caption: this compound signaling via TLR4.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cellular signaling.

Table 1: NF-κB Activation in Response to this compound

| Cell Line | Treatment | Concentration (µM) | NF-κB Activity (Fold Induction vs. Vehicle) | Reference |

| SW620 cells expressing mouse TLR4 and MD-2 | C12-sulfatide | 15 | ~4.5 | [1] |

| SW620 cells expressing mouse TLR4 and MD-2 | rough LPS | 1 µg/mL | ~6.0 | [1] |

Table 2: TNF-α Production in Response to this compound

| Cell Type | Treatment | Concentration | TNF-α Production (pg/mL) | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | C12-sulfatide | Not specified | Significantly increased vs. vehicle | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) from TLR4-KO mice | C12-sulfatide | Not specified | Abolished | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) from MyD88-KO mice | C12-sulfatide | Not specified | Significantly reduced | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) from TRIF-KO mice | C12-sulfatide | Not specified | Significantly reduced | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling role of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to this compound.

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

Plasmids: pNF-κB-Luc (Firefly luciferase reporter), pRL-TK (Renilla luciferase control), expression vectors for mouse TLR4 and MD-2

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (C12-sulfatide)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.[6]

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TLR4 and MD-2 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 15 µM) or vehicle control (e.g., water).[1]

-

Incubation: Incubate the cells for 6-8 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of TNF-α secreted into the cell culture supernatant by macrophages in response to this compound.

Caption: Workflow for TNF-α ELISA.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

RPMI 1640 with 10% FBS, 1% Penicillin/Streptomycin, and M-CSF

-

This compound (C12-sulfatide)

-

Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, enzyme conjugate, substrate, and stop solution)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

BMDM Culture and Stimulation:

-

Isolate bone marrow cells from the femurs and tibias of mice.[8]

-

Culture the cells in complete RPMI medium supplemented with M-CSF for 7 days to differentiate them into macrophages.[9]

-

Seed the differentiated BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulate the cells with this compound at the desired concentrations for 24 hours.

-

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be used immediately or stored at -80°C.[10]

-

ELISA:

-

Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the standards and culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add the streptavidin-HRP conjugate.

-

Wash the plate and add the TMB substrate.

-